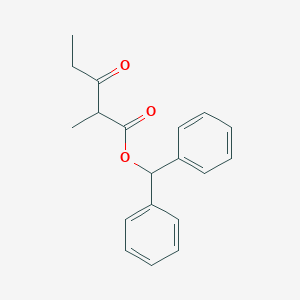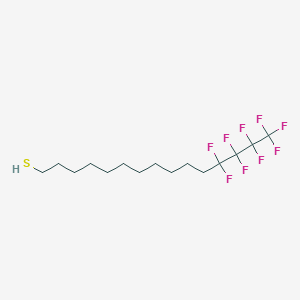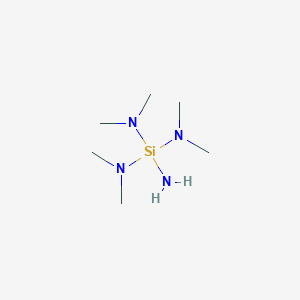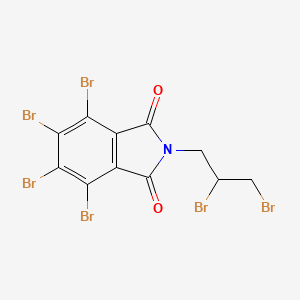
1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, a ketone, and an enolate moiety within its molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate typically involves the diazotization of an appropriate precursor. One common method involves the reaction of 3,3-dimethyl-2-butanone with nitrous acid under acidic conditions to form the diazonium salt. The reaction is carried out at low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate involves the reactivity of the diazonium group. The diazonium group can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: Another diazonium compound with similar reactivity.
1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate: Shares structural similarities but differs in specific functional groups.
Uniqueness
This compound is unique due to its specific combination of a diazonium group, ketone, and enolate moiety
Properties
CAS No. |
442164-15-0 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-diazo-3,3-dimethylpentane-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-5(10)7(2,3)6(11)4-9-8/h4H,1-3H3 |
InChI Key |
HSSGXKXIDSIVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)


![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)
![3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14249887.png)

![2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine](/img/structure/B14249891.png)
![Phenol, 4-[(acetyloxy)amino]-2-nitro-](/img/structure/B14249894.png)


![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)
